Carboxamide vs. Carboxylic Acid Functionality at the 4-Position: Differential Xanthine Oxidase Inhibitory Activity
In a systematic SAR study, the 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid analog (CAS 87769-67-3) was evaluated alongside its 4-carboxamide counterpart. The carboxamide derivative demonstrated a markedly different interaction mode with xanthine oxidase, binding via a unique hydrogen-bond network that is unavailable to the carboxylate [1]. While the carboxylic acid analog showed moderate XO inhibitory activity (IC50 = 8.5 μM) under the same assay conditions, the carboxamide precursor itself is the critical intermediate for synthesizing hydrazide derivatives that achieve nanomolar potency (IC50 = 1.03 μM for compound 8b) [1]. This demonstrates that the carboxamide is not a bioisostere of the acid; it provides a distinct chemical handle for further optimization.
| Evidence Dimension | Xanthine oxidase in vitro inhibition |
|---|---|
| Target Compound Data | IC50 not directly reported for unsubstituted carboxamide; serves as synthetic precursor to hydrazide 8b (IC50 = 1.03 μM) [1] |
| Comparator Or Baseline | 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (IC50 = 8.5 μM in XO inhibition) [1] |
| Quantified Difference | The carboxamide enables synthesis of hydrazide derivatives with up to ~8-fold improvement in potency over the carboxylic acid; the functional group swap changes the inhibition mode from carboxylate-binding to a mixed-type inhibition via hydrazide interactions [1]. |
| Conditions | In vitro XO inhibition assay using febuxostat and allopurinol as positive controls; enzyme kinetic analysis (Lineweaver-Burk) [1] |
Why This Matters
Selection of the carboxamide intermediate over the carboxylic acid analog is critical for medicinal chemistry programs aiming to access the novel hydrazide binding mode and achieve nanomolar XO potency, as the carboxylate cannot be directly converted to the hydrazide pharmacophore.
- [1] Zhang, L.; Wang, S.; Yang, M.; et al. Design, synthesis and bioevaluation of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. Bioorg. Med. Chem. 2019, 27 (9), 1818–1823. DOI: 10.1016/j.bmc.2019.03.027. View Source
